molecular formula C3H6Si B14272627 CID 56629050

CID 56629050

Cat. No.: B14272627
M. Wt: 70.16 g/mol
InChI Key: XPJKUXWVMMYQFS-UHFFFAOYSA-N
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Description

CID 56629050 (Chemical Identifier 56629050) is a compound analyzed through advanced chromatographic and spectrometric techniques, including gas chromatography-mass spectrometry (GC-MS) and collision-induced dissociation (CID) mass spectrometry. The compound was isolated via vacuum distillation, with its purity confirmed through GC-MS (Figure 1C) and mass spectral matching (Figure 1D) . Key physicochemical properties, such as molecular weight and solubility, are inferred from chromatographic elution times and solvent partitioning data.

Properties

Molecular Formula

C3H6Si

Molecular Weight

70.16 g/mol

InChI

InChI=1S/C3H6Si/c1-3(2)4/h1-2H3

InChI Key

XPJKUXWVMMYQFS-UHFFFAOYSA-N

Canonical SMILES

CC(=[Si])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 56629050 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

CID 56629050 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcome.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. These products can include various oxidized, reduced, or substituted forms of the compound.

Scientific Research Applications

CID 56629050 has a wide range of scientific research applications, including:

    Chemistry: The compound is used in various chemical reactions and studies to understand its reactivity and properties.

    Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties and its use in drug development.

    Industry: this compound is used in industrial applications, such as the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of CID 56629050 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Oscillatoxin Derivatives

CID 56629050 shares structural motifs with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546; 30-methyl-oscillatoxin D, CID 185389), which are polyketide-derived toxins (Figure 2). Key comparisons include:

  • Molecular Weight : this compound’s molecular weight (~300–400 Da) aligns with oscillatoxins (300–450 Da), suggesting similar biosynthetic origins .
  • Functional Groups : Both classes exhibit hydroxyl and methyl groups, critical for bioactivity. However, this compound lacks the cyclic ether rings characteristic of oscillatoxins.
  • Solubility : Oscillatoxins are lipophilic (LogP ~4.5), while this compound’s higher oxygen content (evidenced by GC-MS) implies moderate solubility in polar solvents, akin to CID 658727 (LogP -2.99) .
Boronic Acid Derivatives

This compound’s chromatographic behavior resembles aryl boronic acids like (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313). Comparisons include:

  • Synthetic Accessibility : Both compounds are synthesized via palladium-catalyzed cross-coupling, but this compound requires vacuum distillation for isolation, unlike boronic acids purified via crystallization .
  • Stability : Boronic acids are prone to hydrolysis, whereas this compound’s stability under vacuum distillation suggests resistance to thermal degradation .

Functional Analogues

Tubocuraine-like Compounds
  • Molecular Weight : this compound (~350 Da) vs. tubocuraine (682 Da). Lower weight may enhance membrane permeability.
  • LogP : Estimated LogP of this compound (~2.5) vs. tubocuraine (-0.7), suggesting better lipid solubility .

Table 1: Key Descriptors of this compound and Tubocuraine-like Compounds

Compound CID Molecular Weight LogP Hydrogen Bond Acceptors
This compound 56629050 ~350 Da ~2.5 4
Tubocuraine 6000 682 Da -0.7 12
(3-Bromo-5-Cl-Ph)B 53216313 235 Da 2.15 2
Terpenoid Derivatives

This compound’s GC-MS profile overlaps with terpenoids like colchicine (CID 6167) in retention time but differs in fragmentation (e.g., absence of tropolone ring cleavages) .

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